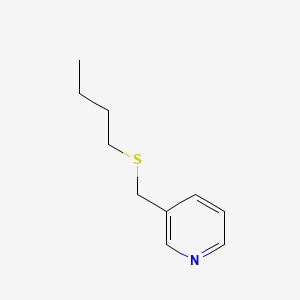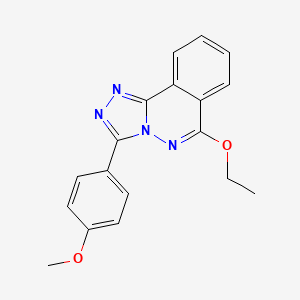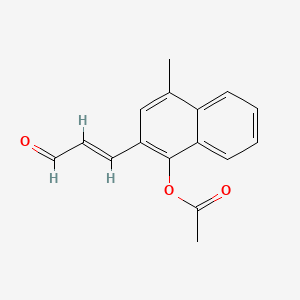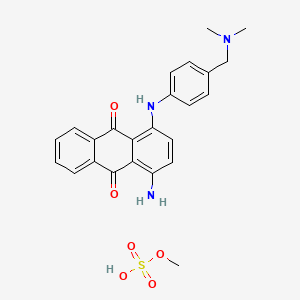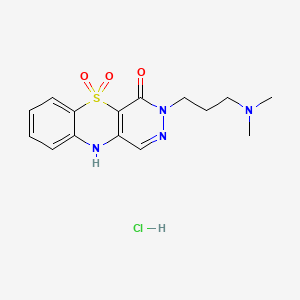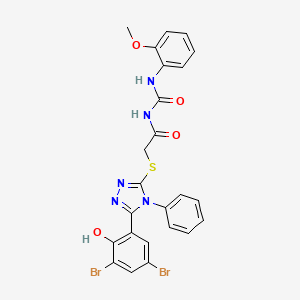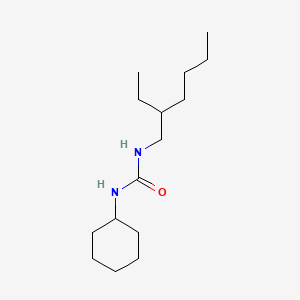
Ethylhexyl cyclohexyl urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylhexyl cyclohexyl urea is an organic compound with the molecular formula C15H30N2O. It is a derivative of urea, where the nitrogen atoms are substituted with ethylhexyl and cyclohexyl groups. This compound is primarily used in cosmetic products for its skin conditioning properties .
Métodos De Preparación
Ethylhexyl cyclohexyl urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for industrial production. The reaction involves mixing the amines with potassium isocyanate under mild conditions to yield the desired urea derivative.
Análisis De Reacciones Químicas
Ethylhexyl cyclohexyl urea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyl or cyclohexyl groups are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Ethylhexyl cyclohexyl urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of ethylhexyl cyclohexyl urea involves its interaction with the skin’s surface. It forms a protective barrier that helps retain moisture and improve skin texture. The molecular targets and pathways involved include the skin’s natural moisturizing factors and lipid bilayers, which are essential for maintaining skin hydration and barrier function .
Comparación Con Compuestos Similares
Ethylhexyl cyclohexyl urea can be compared with other urea derivatives such as:
Methylcyclohexyl urea: Similar in structure but with a methyl group instead of an ethylhexyl group.
Butylcyclohexyl urea: Contains a butyl group in place of the ethylhexyl group.
Phenylcyclohexyl urea: Features a phenyl group instead of the ethylhexyl group.
The uniqueness of this compound lies in its specific combination of ethylhexyl and cyclohexyl groups, which confer distinct physicochemical properties and enhance its effectiveness as a skin conditioning agent .
Propiedades
Número CAS |
541523-61-9 |
|---|---|
Fórmula molecular |
C15H30N2O |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-(2-ethylhexyl)urea |
InChI |
InChI=1S/C15H30N2O/c1-3-5-9-13(4-2)12-16-15(18)17-14-10-7-6-8-11-14/h13-14H,3-12H2,1-2H3,(H2,16,17,18) |
Clave InChI |
XPUUQWDBQWCCFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNC(=O)NC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




